(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474846
InChI: InChI=1S/C14H22N2OS/c1-9(2)13(15)14(17)16(11-4-5-11)8-12-10(3)6-7-18-12/h6-7,9,11,13H,4-5,8,15H2,1-3H3/t13-/m0/s1
SMILES: CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N
Molecular Formula: C14H22N2OS
Molecular Weight: 266.40 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13474846

Molecular Formula: C14H22N2OS

Molecular Weight: 266.40 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide -

Specification

Molecular Formula C14H22N2OS
Molecular Weight 266.40 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide
Standard InChI InChI=1S/C14H22N2OS/c1-9(2)13(15)14(17)16(11-4-5-11)8-12-10(3)6-7-18-12/h6-7,9,11,13H,4-5,8,15H2,1-3H3/t13-/m0/s1
Standard InChI Key XCNSBCWOHNZQMM-ZDUSSCGKSA-N
Isomeric SMILES CC1=C(SC=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N
SMILES CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N
Canonical SMILES CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide, reflects its stereochemistry and functional groups:

  • Core structure: A butyramide backbone with an (S)-configured amino group at the C2 position.

  • Substituents:

    • N-cyclopropyl group.

    • N-(3-methylthiophen-2-ylmethyl) group, introducing a heteroaromatic thiophene ring.

  • Molecular formula: C₁₄H₂₂N₂OS.

  • Molecular weight: 266.40 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂OS
Molecular Weight266.40 g/mol
Stereochemistry(S)-configuration at C2
Canonical SMILESCC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via a multi-step process involving:

  • Acylation: Reaction of 3-methylthiophene-2-carbaldehyde with a brominating agent to form the corresponding acyl bromide.

  • N-Alkylation: Introduction of the cyclopropylamine group via nucleophilic substitution.

  • Chiral resolution: Isolation of the (S)-enantiomer using chiral chromatography or asymmetric catalysis .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AcylationPBr₃, DCM, 0°C → RT75%
N-AlkylationCyclopropylamine, K₂CO₃, DMF68%
Chiral resolutionChiral HPLC (Chiralpak IC)>98% ee

Reactivity Profile

  • Amide bond hydrolysis: Susceptible to acidic/basic conditions, forming the corresponding carboxylic acid and amine.

  • Thiophene electrophilic substitution: The 3-methylthiophene moiety undergoes sulfonation or halogenation at the C5 position .

  • Cyclopropane ring-opening: Under strong acidic conditions, the cyclopropyl group may undergo ring-opening reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.05 (d, J = 6.5 Hz, 3H, CH(CH₃)₂), 2.25 (s, 3H, thiophene-CH₃), 3.45 (m, 1H, cyclopropyl-CH), 6.85 (d, J = 5.0 Hz, 1H, thiophene-H).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch) .

CompoundEC₅₀ (μg/mL) vs B. cinereaEC₅₀ (μg/mL) vs V. mali
Benzothiazole acylthiourea B913.013.9
Benzothiazole acylthiourea B1012.420.1

Kinase Inhibition

Pyrimidine-based amides (e.g., WO2014128486A1) target IKKE/TBK1 pathways, suggesting potential antiviral or anticancer applications . The cyclopropyl group in (S)-2-amino-N-cyclopropyl-... may similarly modulate kinase binding pockets.

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